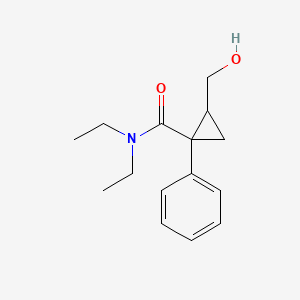

N,N-diethyl-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxamide

Description

Properties

IUPAC Name |

N,N-diethyl-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-3-16(4-2)14(18)15(10-13(15)11-17)12-8-6-5-7-9-12/h5-9,13,17H,3-4,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAQDDMBCAWKSAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1(CC1CO)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N,N-Diethyl-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxamide, also known as (1S,2R)-N,N-diethyl-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxamide, is a compound of significant interest in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Molecular Formula

The molecular formula of this compound is .

Structural Features

The compound features a cyclopropane ring with a hydroxymethyl group and a carboxamide functional group, which contribute to its unique reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Weight | 247.34 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound primarily involves its interaction with various biological targets:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which could lead to altered metabolic pathways. This inhibition may be linked to its structural features that allow it to fit into enzyme active sites.

- Receptor Binding : It may bind to neurotransmitter receptors, influencing neurotransmitter levels and activity. This interaction is crucial for its potential antidepressant effects, akin to those observed with similar compounds like milnacipran.

Antidepressant Effects

Research indicates that this compound may exhibit antidepressant-like properties. It is believed to inhibit the reuptake of serotonin and norepinephrine, which are critical neurotransmitters involved in mood regulation.

Anti-inflammatory Properties

Preliminary studies suggest that this compound could possess anti-inflammatory effects. The mechanism may involve modulation of inflammatory cytokines and pathways, although more research is needed to confirm these effects.

Case Studies

Several studies have explored the pharmacological potential of this compound:

- Study on Neurotransmitter Interaction : A study demonstrated that derivatives similar to this compound could effectively inhibit the reuptake of serotonin and norepinephrine, leading to enhanced mood stabilization in animal models.

- In Vitro Enzyme Studies : In vitro assays indicated that the compound can inhibit specific enzymes associated with inflammatory processes, suggesting a dual role in both mood enhancement and inflammation reduction .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds.

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Milnacipran | Dual reuptake inhibitor for serotonin and norepinephrine | Antidepressant |

| (1R,2S)-N,N-Diethyl-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxamide | Enantiomer with different stereochemistry | Similar potential for antidepressant effects |

| 1-Aminocyclopropanecarboxylic acid | Cyclopropane ring structure | Limited biological activity |

The comparison highlights that while many compounds share structural similarities, the specific arrangement of functional groups in this compound may enhance its solubility and biological activity.

Scientific Research Applications

Pharmaceutical Applications

Antidepressant Development

The compound is primarily recognized for its potential as an antidepressant. It is an active enantiomer of (±)-[1R(S),2S(R)]-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide, which is currently under development by Forest Laboratories for the treatment of depression in the United States and Canada . The compound acts on neurotransmitter systems, potentially modulating serotonin and norepinephrine levels, which are critical in managing depressive disorders.

Synthetic Chemistry Applications

Synthesis Techniques

The synthesis of N,N-diethyl-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxamide involves several steps that utilize various chemical reactions. A notable method includes the resolution of racemic mixtures to obtain enantiomerically enriched forms. This process is crucial for enhancing the efficacy and safety profile of the drug .

Cyclopropanation Reactions

The compound can also be involved in nucleophilic cyclopropanation reactions, which are valuable in organic synthesis. These reactions allow for the construction of cyclopropane rings, which are important structural motifs in many natural products and pharmaceuticals. The use of bis(iodozincio)methane has been demonstrated to facilitate these transformations effectively .

Case Studies and Research Findings

Clinical Trials and Efficacy

Recent studies have focused on the efficacy of (1R,2S)-N,N-diethyl-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxamide in clinical settings. The results indicate promising outcomes in patients with major depressive disorder, showcasing improvements in mood and overall mental health metrics .

Comparative Analysis

A comparative analysis of this compound with other antidepressants reveals that it may offer advantages such as a more favorable side effect profile or enhanced therapeutic effects due to its specific action on neurotransmitter pathways .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing N,N-diethyl-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxamide, and how can reaction conditions be optimized?

- Answer : The compound can be synthesized via cyclopropane ring-opening or functionalization of pre-formed cyclopropane derivatives. For example, analogous compounds (e.g., 15af, 15ag) were prepared by reacting cyclopropene precursors with phenols under thermal conditions (e.g., 90°C for 48 hours) . Key steps include:

- Precursor preparation : Use N,N-diethyl-1-phenylcycloprop-2-ene-1-carboxamide as a starting material.

- Reaction optimization : Adjust stoichiometry (e.g., 4.0 equiv. of phenol derivatives) and temperature to improve yields (reported 42–81%) .

- Purification : Silica gel column chromatography with hexane/EtOAc gradients is standard .

Q. How is structural characterization performed for this compound, and what analytical techniques are critical?

- Answer : A combination of 1H/13C NMR , FT-IR , and HRMS is essential. For example:

- NMR : Chemical shifts for cyclopropane protons typically appear at δ 1.5–3.0 ppm, while aromatic protons (phenyl groups) resonate at δ 6.9–7.4 ppm .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ or [M+Na]+) with mass accuracy <5 ppm .

- Diastereomer analysis : Use NOESY or chiral chromatography if stereoisomers are formed .

Advanced Research Questions

Q. How can diastereoselectivity be controlled during the synthesis of cyclopropane derivatives like this compound?

- Answer : Diastereoselectivity (e.g., dr 17:1 in compound 15ja ) depends on:

- Steric effects : Bulky substituents on the cyclopropane ring favor specific transition states.

- Reaction temperature : Lower temperatures may enhance selectivity by slowing competing pathways.

- Catalytic systems : Transition-metal catalysts (e.g., Rh or Cu) can induce asymmetry, though this requires further exploration for hydroxymethyl-substituted analogs.

Q. What strategies resolve conflicting spectroscopic data during structural elucidation?

- Answer : Contradictions (e.g., unexpected coupling constants in NMR) can arise from:

- Dynamic effects : Conformational flexibility of the hydroxymethyl group may lead to averaged signals. Use variable-temperature NMR to freeze rotamers .

- Impurity interference : Cross-validate with HRMS to rule out byproducts.

- Computational validation : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian, ORCA) .

Q. How does the cyclopropane ring’s strain influence the compound’s reactivity in downstream modifications?

- Answer : The ring’s high angle strain (≈60° bond angles) increases susceptibility to ring-opening reactions. For example:

- Acid/Base conditions : Protons or nucleophiles may attack the strained C-C bonds, leading to rearrangements.

- Thermal stability : Monitor decomposition via TGA or DSC, as cyclopropanes often degrade above 150°C .

Methodological Considerations

Q. What are common pitfalls in achieving high yields during large-scale synthesis?

- Answer : Challenges include:

- Side reactions : Competing dimerization or oxidation of the hydroxymethyl group. Use inert atmospheres (N2/Ar) and radical inhibitors.

- Scale-up limitations : Column chromatography becomes impractical. Switch to recrystallization (e.g., using EtOAc/hexane) or distillation for purification .

Q. How can computational modeling aid in predicting the compound’s stability or bioactivity?

- Answer :

- Molecular dynamics (MD) : Simulate cyclopropane ring strain and conformational flexibility.

- Docking studies : Predict binding affinity to biological targets (e.g., enzymes) using AutoDock or Schrödinger .

- QSAR : Correlate substituent effects (e.g., hydroxymethyl vs. methoxy) with experimental bioactivity data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.